
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is an organic compound that features a unique structure combining acenaphthylene and tetrahydrofuran moieties Acenaphthylene is a polycyclic aromatic hydrocarbon, while tetrahydrofuran is a heterocyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran typically involves the reaction of acenaphthylene derivatives with tetrahydrofuran under specific conditions. One common method involves the use of a base to deprotonate the acenaphthylene derivative, followed by nucleophilic addition to the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with similar structural features.
Tetrahydrofuran: A heterocyclic ether that shares the tetrahydrofuran moiety.
Naphthalene: Another polycyclic aromatic hydrocarbon with structural similarities to acenaphthylene.
Uniqueness
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is unique due to its combination of acenaphthylene and tetrahydrofuran moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
特性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(2Z)-2-(2H-acenaphthylen-1-ylidene)oxolane |
InChI |
InChI=1S/C16H14O/c1-4-11-5-2-7-13-14(15-8-3-9-17-15)10-12(6-1)16(11)13/h1-2,4-7H,3,8-10H2/b15-14- |
InChIキー |
MTBDYWJTSHGIKJ-PFONDFGASA-N |
異性体SMILES |
C1C/C(=C/2\CC3=CC=CC4=C3C2=CC=C4)/OC1 |
正規SMILES |
C1CC(=C2CC3=CC=CC4=C3C2=CC=C4)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
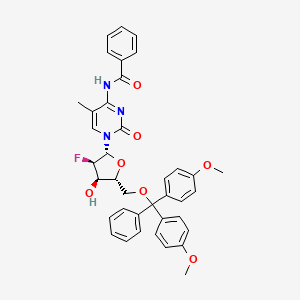

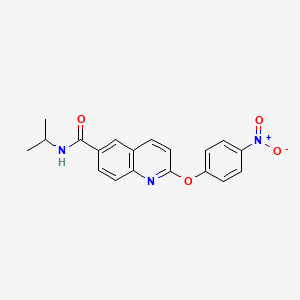
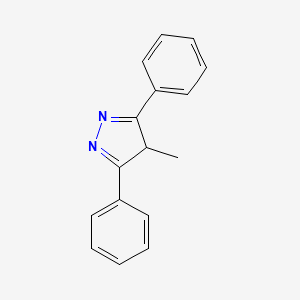

![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
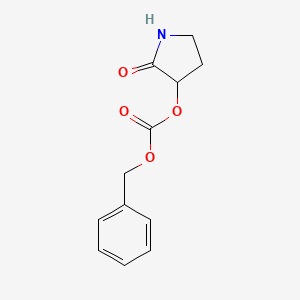


![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
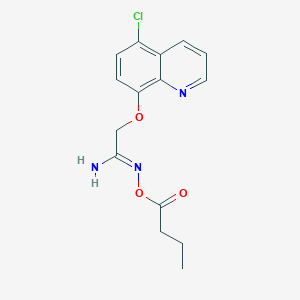
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
